Isononylphenol

Description

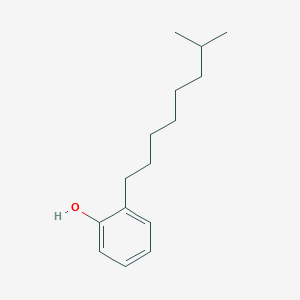

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methyloctyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12-15(14)16/h7-8,11-13,16H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVAZDQMPUOHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950626 | |

| Record name | 2-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27938-31-4, 11066-49-2 | |

| Record name | o-Isononylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027938314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(7-Methyloctyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.156 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-isononylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unseen Contaminant: A Technical Guide to the Sources and Environmental Occurrence of Isononylphenol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of isononylphenol, a xenobiotic compound of increasing environmental concern. As a Senior Application Scientist, this guide is structured to deliver not just data, but a deeper understanding of the causality behind the widespread presence of this compound and the methodologies employed to detect it. We will delve into its origins, its pervasive distribution across environmental compartments, and the analytical workflows that form the bedrock of its environmental monitoring.

Introduction: The Isomer Maze of a Pervasive Pollutant

This compound (INP) is a member of the broader alkylphenol category, characterized by a phenol ring substituted with a nine-carbon alkyl chain. The "iso" prefix is critical; it denotes a complex mixture of branched-chain isomers, a direct consequence of its industrial synthesis. This structural heterogeneity is a recurring theme that influences its environmental behavior, biological activity, and analytical detection.

While not typically used directly in consumer products, this compound is a key intermediate in the synthesis of this compound ethoxylates (INPEs). These non-ionic surfactants have seen widespread application globally in detergents, emulsifiers, paints, pesticides, and plastics.[1] The primary route of environmental contamination is not the direct release of INP, but rather the microbial degradation of INPEs in wastewater treatment plants and the wider environment.[2] This process cleaves the ethoxylate chain, leaving behind the more persistent and toxic this compound.

Genesis of an Environmental Contaminant: Industrial Sources and Pathways

The journey of this compound into the environment is a direct consequence of industrial and commercial activities. Understanding these pathways is fundamental to developing effective mitigation strategies.

Industrial Synthesis and Primary Applications

This compound is commercially produced through the acid-catalyzed alkylation of phenol with nonene, a trimer of propylene.[2] The resulting technical mixture is a complex blend of isomers. The vast majority of this production is directed towards the manufacture of INPEs. These surfactants are valued for their cost-effectiveness and performance as detergents, emulsifiers, and dispersing agents.[3] Key applications include:

-

Detergents and Cleaners: Industrial and household cleaning formulations.[1][4]

-

Plastics and Polymers: As an antioxidant and plasticizer, particularly in PVC.[5]

-

Paints and Coatings: To improve pigment dispersion and stability.[1]

-

Agrochemicals: As emulsifiers in pesticide formulations.[3][5]

-

Lubricating Oil Additives: To enhance performance and stability.[1][4]

Environmental Release Mechanisms

The primary sources of this compound in the environment are diffuse and directly linked to the lifecycle of INPE-containing products.[2]

-

Wastewater Treatment Plant (WWTP) Effluent: This is the most significant pathway. INPEs from domestic and industrial wastewater undergo microbial degradation in WWTPs, leading to the formation of this compound, which is then discharged into receiving waters.[2][6]

-

Sewage Sludge Application: Due to its hydrophobic nature, this compound readily partitions to the organic-rich solid phase during wastewater treatment, concentrating in sewage sludge.[6][7] The agricultural application of this sludge as a fertilizer directly introduces this compound into terrestrial ecosystems.[2]

-

Industrial Discharge: Direct release from manufacturing facilities that produce or use this compound and INPEs.[2]

-

Landfill Leachate: The disposal of consumer and industrial products containing INPEs can lead to the formation and subsequent leaching of this compound from landfills.[2]

-

Atmospheric Deposition: As a semi-volatile organic compound, this compound can volatilize from contaminated water surfaces and be transported through the atmosphere, eventually being deposited in remote locations.[7][8]

Caption: Primary sources and environmental release pathways of this compound.

Environmental Occurrence: A Multi-Matrix Presence

This compound has been detected in a wide array of environmental matrices globally, a testament to its widespread use and persistence.[9] Concentrations can vary significantly depending on proximity to urban and industrial centers.

Aquatic Environments

-

Surface Water: Concentrations in rivers and lakes can range from tens of nanograms per liter (ng/L) to several micrograms per liter (µg/L).[8][9] Higher concentrations are typically found downstream of WWTPs and in urbanized areas.[8]

-

Sediment: Due to its hydrophobic properties (log Kow ~4.48), this compound preferentially adsorbs to particulate matter and accumulates in sediments.[2] Concentrations in sediment are often orders of magnitude higher than in the overlying water column, ranging from a few micrograms per kilogram (µg/kg) to hundreds of milligrams per kilogram (mg/kg) in highly contaminated areas.[3][8]

-

Groundwater: While generally found at lower concentrations than in surface water, this compound has been detected in groundwater, with maximum concentrations reaching up to 3.8 µg/L in some European studies.[9] This indicates the potential for leaching from contaminated soils and surface waters.

-

Drinking Water: The presence of this compound in drinking water sources is a growing concern. While removal rates in water treatment processes can be high, residual concentrations in the ng/L to low µg/L range have been reported in tap water.[8]

Terrestrial Environments

-

Soil: The primary route of this compound contamination in soil is the application of sewage sludge as fertilizer.[7] Concentrations in sludge-amended soils are typically in the µg/kg range.[7] Irrigation with treated wastewater is another significant source.[8] While this compound has a relatively short half-life in soil under optimal conditions, continuous application can lead to its persistence.[7]

Atmospheric Presence

This compound is present in the atmosphere in both the gas phase and associated with particulate matter.[8] Atmospheric concentrations are generally higher in urban and industrial areas and show seasonal variations, with higher levels often observed in warmer months due to increased volatilization.[3] The atmosphere acts as a significant pathway for the long-range transport of this compound to remote ecosystems.[7]

| Environmental Matrix | Typical Concentration Range | Notes |

| Surface Water | ng/L to µg/L | Higher concentrations near urban and industrial areas.[8][9] |

| Sediment | µg/kg to mg/kg | Acts as a long-term sink for this compound.[3][8] |

| Groundwater | Generally < 100 ng/L, max. up to 3.8 µg/L | Indicates potential for leaching.[9] |

| Drinking Water | ng/L to low µg/L | Dependent on source water quality and treatment efficacy.[8] |

| Wastewater (Influent) | 0.08 to 96.4 µg/L | Reflects the widespread use of INPEs.[8] |

| Sewage Sludge | 100 to 500 mg/kg | A major reservoir of this compound.[3] |

| Soil (Sludge-amended) | µg/kg | Directly linked to agricultural practices.[7] |

| Air | 0.13 to 81 ng/m³ (gas phase) | Varies with location and season.[3] |

Analytical Methodologies for Environmental Monitoring

The accurate quantification of this compound in complex environmental matrices is a challenging analytical task due to its isomeric complexity and the often low concentrations present. The choice of methodology is dictated by the matrix, the required detection limits, and the available instrumentation.

Caption: A generalized workflow for the analysis of this compound in environmental samples.

Sample Collection and Preparation

-

Water Samples: Typically collected in amber glass bottles to prevent photodegradation. A pre-concentration step is almost always necessary to achieve the required detection limits. Solid-phase extraction (SPE) using cartridges packed with materials like polystyrene-divinylbenzene is a common and effective technique.[9]

-

Soil and Sediment Samples: These solid matrices require a robust extraction step to release the analyte. Common techniques include Soxhlet extraction, ultrasonic-assisted extraction (UAE), pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE).[2][4] A solvent mixture, often polar and non-polar (e.g., acetone-hexane), is typically used.[1]

-

Air Samples: Air sampling often involves drawing a known volume of air through a sorbent tube (e.g., containing XAD resin) to trap the this compound.[10] Alternatively, impingers containing a trapping solution like sodium hydroxide can be used.[11]

-

Biota Samples: Tissues are typically homogenized and mixed with a drying agent like sodium sulfate. Extraction is then performed using techniques such as accelerated solvent extraction (ASE) with solvents like acetonitrile or dichloromethane.[12]

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of this compound. Due to the polar nature of the phenol group, a derivatization step is often required to improve volatility and chromatographic peak shape. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[6] GC-MS provides excellent selectivity and sensitivity, especially when operated in selected ion monitoring (SIM) mode or with a triple quadrupole instrument (GC-MS/MS) in multiple reaction monitoring (MRM) mode for enhanced sensitivity.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers the advantage of analyzing this compound without the need for derivatization. Reversed-phase chromatography is typically employed. Detection is commonly achieved using fluorescence detection (FLD), as the phenol group is naturally fluorescent, or mass spectrometry (LC-MS or LC-MS/MS) for higher selectivity and confirmation.[3]

Detailed Experimental Protocol: GC-MS Analysis of this compound in Water

This protocol provides a representative workflow for the quantification of this compound in water samples.

1. Sample Preparation (Solid-Phase Extraction): a. Pass a 1 L water sample through a solid-phase extraction (SPE) cartridge (e.g., 0.5 g of a modified polystyrene-divinylbenzene copolymer) at a flow rate of approximately 10 mL/min.[9] b. After extraction, wash the cartridge with methanol/water to remove interferences. c. Dry the cartridge under a stream of nitrogen. d. Elute the trapped analytes with a small volume of an appropriate solvent, such as methylene chloride or acetone.[9] e. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Silylation): a. Transfer a 100 µL aliquot of the extract into a 2 mL autosampler vial.[6] b. Add 50 µL of pyridine.[6] c. Add 100 µL of BSTFA (with 1% TMCS).[6] d. Tightly cap the vial and vortex for 1 minute.[6] e. Heat the vial at 70°C for 60 minutes.[6] f. Allow the vial to cool to room temperature before analysis.

3. GC-MS Instrumental Conditions (Example):

- Gas Chromatograph: Equipped with a fused silica capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

- Injection: 1-2 µL in splitless mode.

- Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp at 30°C/min to 200°C, then ramp at 10°C/min to 320°C, and hold for 2 min.[13]

- Carrier Gas: Helium at a constant flow.

- Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for the silylated this compound isomers is recommended.

4. Quantification:

- An internal standard (e.g., a deuterated analog of nonylphenol) should be added to the sample prior to extraction to correct for matrix effects and variations in recovery.

- A calibration curve is constructed by analyzing standards of known concentrations prepared and derivatized in the same manner as the samples.

Environmental Fate and Transport

The environmental persistence and mobility of this compound are governed by a combination of its physicochemical properties and environmental conditions.

-

Biodegradation: this compound can be biodegraded by microorganisms under both aerobic and anaerobic conditions.[14] However, the degradation rate is highly variable, with reported half-lives ranging from a few days to several months.[14] The branched structure of this compound isomers can hinder microbial degradation compared to linear alkylphenols.

-

Photodegradation: In sunlit surface waters, this compound can undergo photodegradation through reactions with photochemically produced radicals.[15] This process can contribute to its removal from the aquatic environment.

-

Bioaccumulation: Due to its lipophilic nature, this compound has the potential to bioaccumulate in aquatic organisms.[3] Bioconcentration factors can be significant, particularly in lower trophic level organisms like algae.[3]

Conclusion and Future Outlook

This compound is a ubiquitous environmental contaminant originating from the widespread use and subsequent degradation of this compound ethoxylate surfactants. Its presence in water, soil, air, and biota raises concerns due to its potential endocrine-disrupting properties. Effective monitoring of this compound requires sophisticated analytical techniques, such as GC-MS and HPLC-MS, capable of detecting low concentrations in complex environmental matrices.

While regulations in some regions have restricted the use of alkylphenol ethoxylates, their continued use in many parts of the world ensures that this compound will remain an environmental concern. Future research should focus on refining analytical methods to better characterize the isomeric composition of this compound in the environment, understanding the long-term ecological impacts of chronic low-level exposure, and developing more effective water and wastewater treatment technologies for its removal. This will provide the scientific foundation needed to inform regulatory decisions and protect environmental and human health.

References

-

LookChem. Cas 11066-49-2,this compound. [Link]

-

Wikipedia. Nonylphenol. [Link]

-

MDPI. Occurrence and Biodegradation of Nonylphenol in the Environment. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phenol. [Link]

-

Applied Ecology and Environmental Research. NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. [Link]

-

Toxics Link. Nonylphenol- An Endocrine Disrupting Chemical. [Link]

-

ResearchGate. Occurrence and Biodegradation of Nonylphenol in the Environment. [Link]

-

PMC. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. [Link]

-

PubMed. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. [Link]

-

PMC. Occurrence and Biodegradation of Nonylphenol in the Environment. [Link]

-

PubMed. Occurrence and biodegradation of nonylphenol in the environment. [Link]

-

Shimadzu. High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. [Link]

-

EPA. Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

-

EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]

-

ResearchGate. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. [Link]

Sources

- 1. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches | MDPI [mdpi.com]

- 3. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sepscience.com [sepscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. epa.gov [epa.gov]

- 10. alsglobal.com [alsglobal.com]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. velp.com [velp.com]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Toxicological Profile of Technical Isononylphenol Mixture

This guide provides a comprehensive toxicological profile of technical isononylphenol (INP), a complex mixture of branched-chain C9 alkylphenols. Designed for researchers, scientists, and drug development professionals, this document synthesizes key toxicological data with insights into the experimental methodologies used to generate them.

Introduction

Technical this compound is a significant industrial chemical primarily used as an intermediate in the production of non-ionic surfactants, such as nonylphenol ethoxylates, and as an antioxidant in polymers.[1] Its widespread use has led to its presence in the environment, prompting extensive toxicological evaluation to understand its potential impact on human health and ecosystems.[2] This guide delves into the physicochemical properties, toxicokinetics, and the spectrum of toxicological endpoints associated with technical INP.

Physicochemical Properties

The toxicological behavior of a substance is intrinsically linked to its physicochemical properties. Technical INP is a viscous, pale yellow liquid with a faint phenolic odor.[3] Its high octanol-water partition coefficient (log P) of 5.9 indicates its lipophilic nature, suggesting a potential for bioaccumulation.[4]

| Property | Value | Source |

| Molecular Formula | C15H24O | [4] |

| Molecular Weight | 220.35 g/mol | [4] |

| Appearance | Viscous, pale yellow liquid | [1][3] |

| Odor | Slight phenolic odor | [3] |

| Water Solubility | Insoluble | [1] |

| Log P (Octanol/Water Partition Coefficient) | 5.9 | [4] |

Toxicokinetics: The Journey Through the Body

Toxicokinetics examines the absorption, distribution, metabolism, and excretion (ADME) of a substance, providing a crucial framework for interpreting toxicity data.[5][6]

Absorption

Following oral ingestion, this compound is rapidly absorbed from the gastrointestinal tract.[1] Studies in rats have shown that up to 80% of an oral dose is absorbed. Dermal absorption is also a potential route of exposure, though to a lesser extent than oral intake.[1]

Distribution

Due to its lipophilic nature, this compound tends to distribute into fatty tissues.[7] It can cross the placental barrier, leading to fetal exposure.[7]

Metabolism

The primary metabolic pathway for this compound is conjugation, mainly forming glucuronide and sulfate derivatives in the liver.[1] This process facilitates its excretion from the body.

Excretion

This compound and its metabolites are primarily excreted in the feces, with a smaller proportion eliminated in the urine.[1] Elimination is relatively rapid, with average half-lives of 0.8 and 3.5 hours reported in rats.[7]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance. Technical INP exhibits moderate acute toxicity via the oral route and is a severe skin and eye irritant.[4][8]

| Endpoint | Species | Route | Value | Classification | Source |

| LD50 | Rat | Oral | 1200 - 2462 mg/kg bw | Harmful if swallowed (Category 4) | [5][9] |

| LD50 | Rabbit | Dermal | 2140 mg/kg bw | - | [10] |

| Skin Irritation | Rabbit | Dermal | Corrosive | Causes severe skin burns (Category 1B) | [8] |

| Eye Irritation | Rabbit | Ocular | Corrosive | Causes serious eye damage (Category 1) | [8] |

Experimental Protocol: Acute Oral Toxicity (OECD 401)

The causality behind this experimental design is to determine the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die. This provides a standardized measure of acute oral toxicity.

Step-by-Step Methodology:

-

Animal Selection: Healthy, young adult rats of a single strain are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered by gavage in a single dose. A range of dose levels is used to determine the LD50.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Caption: Workflow for Acute Oral Toxicity Study (OECD 401).

Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of longer-term exposure to a substance.

Subchronic Toxicity

In a 90-day oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for para-nonylphenol was determined to be 650 ppm in the diet, corresponding to approximately 50 mg/kg/day.[2] At higher doses, effects such as decreased body weight and kidney weight changes were observed.[2] Another 28-day study estimated a NOAEL of 10 mg/kg/day, with hepato-renal toxicity observed at 50 mg/kg.[7]

Genotoxicity

Genotoxicity tests assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically performed to evaluate different types of genetic damage.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

This test uses several strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations. Specific results for technical this compound in the Ames test are not consistently reported in publicly available literature, but related compounds have been tested.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay determines if a substance can cause structural changes in the chromosomes of cultured mammalian cells.[2][11] A positive result indicates clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is conducted in live animals (usually rodents) to detect damage to chromosomes or the mitotic spindle in red blood cell precursors.[4][7][12] An increase in micronucleated erythrocytes suggests genotoxic activity.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the cancer-causing potential of a substance.

Two-Year Bioassay (OECD 451)

In these studies, animals (typically rats and mice) are exposed to the test substance for the majority of their lifespan.[13][14] The incidence of tumors in treated groups is compared to that in control groups. There is no conclusive evidence from publicly available long-term studies to classify technical this compound as a carcinogen in rodents.[9][15]

Reproductive and Developmental Toxicity

This area of toxicology is of particular concern for this compound due to its endocrine-disrupting properties.[16]

Reproductive Toxicity (Two-Generation Study - OECD 416)

In a two-generation reproductive toxicity study, this compound did not show adverse effects on the reproductive parameters of rats at the doses tested.[13] However, at the highest dose (50 mg/kg), there was a reduction in the viability of offspring.[13]

Developmental Toxicity (OECD 414)

Developmental toxicity studies in rats have shown that this compound can accelerate vaginal opening in female offspring, a sign of its estrogenic activity.[12] Decreased pup body weight has also been observed at higher doses.[12] These effects are generally seen at dose levels that also cause some maternal toxicity.

Caption: Overview of a Two-Generation Reproductive Toxicity Study (OECD 416).

Neurotoxicity

Studies have suggested that nonylphenol may have neurotoxic potential.[14][17][18] Exposure has been associated with behavioral changes and adverse effects on memory and learning in animal models.[14] The proposed mechanisms include the induction of oxidative stress in brain regions like the hippocampus and cortex.[14]

Ecotoxicity

The environmental impact of this compound is a significant concern, particularly for aquatic organisms, due to its endocrine-disrupting effects.[19]

| Organism | Test Duration | Endpoint | Value | Classification | Source |

| Fish | 96 hours | LC50 | 17 - 3000 µg/L | Very toxic to aquatic life | [19] |

| Invertebrates (Daphnia magna) | 48 hours | EC50 | 21 - 3000 µg/L | Very toxic to aquatic life | [19] |

| Algae | 72 hours | EC50 | 27 - 2500 µg/L | Very toxic to aquatic life | [19] |

Experimental Protocol: Fish Acute Toxicity Test (OECD 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

Step-by-Step Methodology:

-

Test Species: A recommended fish species (e.g., Rainbow trout, Zebrafish) is selected.

-

Acclimatization: Fish are acclimated to the test water quality and temperature for at least 12 days.[20]

-

Test Conditions: The test is conducted in a flow-through, semi-static, or static system. Water quality parameters (pH, dissolved oxygen, temperature) are monitored.

-

Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.

-

Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated.

Conclusion

The toxicological profile of technical this compound mixture is characterized by moderate acute oral toxicity, severe skin and eye irritation, and significant endocrine-disrupting properties that manifest as reproductive and developmental effects. While there is no strong evidence for carcinogenicity or genotoxicity from the available data, its potential for neurotoxicity and its high toxicity to aquatic organisms are notable concerns. The lipophilic nature of this compound underscores the potential for bioaccumulation, warranting careful consideration of its environmental fate and a risk-based approach to its industrial use. Further research to fill data gaps, particularly in the areas of genotoxicity and long-term inhalation toxicity, would contribute to a more complete understanding of its hazard profile.

References

-

2-Isononylphenol | C15H24O | CID 119757 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Phenol Acute Exposure Guideline Levels - NCBI - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

NONYLPHENOL. (n.d.). Retrieved from [Link]

-

Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid - Miljøstyrelsen. (2000, March 1). Danish Environmental Protection Agency. Retrieved from [Link]

-

Toxic Effects of Nonylphenol on Neonatal Testicular Development in Mouse Organ Culture. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. (n.d.). Retrieved from [Link]

-

In Vitro Mammalian Chromosomal Aberration Test OECD 473 - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

-

NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. - Applied Ecology and Environmental Research. (n.d.). Retrieved from [Link]

-

Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid - Miljøstyrelsen. (2000, March 1). Danish Environmental Protection Agency. Retrieved from [Link]

-

Nonylphenol - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Nonylphenol | C15H24O | CID 67296 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Subchronic toxicity (90-day) study with para-nonylphenol in rats - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. (n.d.). Retrieved from [Link]

-

p-Nonylphenol Toxicological Summary Minnesota Department of Health Noivember 2023. (2023, November). Minnesota Department of Health. Retrieved from [Link]

-

Nonylphenols: Human health tier II assessment Chemicals in this assessment. (2019, March 8). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]

-

15th Report on Carcinogens - National Toxicology Program. (n.d.). National Toxicology Program. Retrieved from [Link]

-

Reproductive effects of nonylphenol in rats after gavage administration: a two-generation study - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. (n.d.). Retrieved from [Link]

-

Nonylphenol | C15H24O | CID 67296 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

OECD 414: Prenatal development toxicity study. (n.d.). Retrieved from [Link]

-

Acute Inhalation Toxicity Study (Nose-only) in the Rat - Regulations.gov. (n.d.). Retrieved from [Link]

-

The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The Investigation into Neurotoxicity Mechanisms of Nonylphenol: A Narrative Review. (n.d.). Retrieved from [Link]

-

BIOASSAY OF PHENOL FOR POSSIBLE CARCINOGENICITY - National Toxicology Program. (n.d.). National Toxicology Program. Retrieved from [Link]

-

OECD 474: Erythrocyte micronucleus test (in vivo mammalian). (n.d.). Retrieved from [Link]

-

Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab. (n.d.). Tox Lab. Retrieved from [Link]

-

Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton. (n.d.). Overton. Retrieved from [Link]

-

Toxicokinetics: How Does the Body Process a Chemical?. (2025, October 14). US EPA. Retrieved from [Link]

-

download oecd tg 203 - Biotecnologie BT. (1992, July 17). Retrieved from [Link]

-

Bisphenol A (CASRN 80-05-7) in F344 Rats and B6C3F1Mice (Feed Study). (n.d.). Retrieved from [Link]

-

Study Reports - National Toxicology Program. (2025, September 16). National Toxicology Program. Retrieved from [Link]

-

Test No. 203: Fish, Acute Toxicity Test - Tox Lab. (n.d.). Tox Lab. Retrieved from [Link]

-

Alga, Growth lnhibition Test - American Cleaning Institute. (2005, March 10). American Cleaning Institute. Retrieved from [Link]

-

Acute inhalation toxicity | Pesticide Registration Toolkit. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Oecd 541 guidelines | PPTX - Slideshare. (n.d.). Slideshare. Retrieved from [Link]

-

Neurotoxic effects of nonylphenol: a review - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

141 (VICH GL28) Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Carcinogenicity Testing - HHS.gov. (n.d.). Retrieved from [Link]

Sources

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. nucro-technics.com [nucro-technics.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 7. oecd.org [oecd.org]

- 8. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. quantics.co.uk [quantics.co.uk]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. eurofins.com.au [eurofins.com.au]

- 17. eurofins.com.au [eurofins.com.au]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. biotecnologiebt.it [biotecnologiebt.it]

Technical Guide: Isononylphenol Solubility & Physicochemical Characterization

Executive Summary

Isononylphenol (INP) represents a complex mixture of C9-alkylated phenols, predominantly synthesized via the alkylation of phenol with propylene trimer. Unlike linear alkylphenols, INP exhibits significant structural isomerism, resulting in a physicochemical profile defined by high lipophilicity (LogKow ~4.5–5.9) and extremely low aqueous solubility.

For researchers in drug development and toxicology, INP is rarely an Active Pharmaceutical Ingredient (API) but frequently appears as a critical process impurity , leachable from packaging, or a raw material in surfactant synthesis (e.g., ethoxylates). Understanding its solubility behavior is critical for accurate extraction, quantification, and toxicological assessment.

Part 1: Physicochemical Architecture

To predict solubility, one must understand the molecular competition within the INP molecule.

Structural Conflict

INP consists of two opposing domains:

-

Hydrophilic Head: The phenolic hydroxyl (-OH) group capable of hydrogen bonding.

-

Hydrophobic Tail: A branched C9 (isononyl) alkyl chain.

The C9 chain exerts a dominant positive inductive effect (+I) and steric hindrance. While the -OH group attempts to interact with water, the bulky, branched alkyl tail disrupts the hydrogen-bonding network of water, creating a high entropic penalty for solvation. Conversely, in organic solvents, Van der Waals forces between the alkyl chain and the solvent dominate, facilitating complete miscibility.

The Isomer Factor

Commercial INP (CAS 11066-49-2) is not a single molecule. It is a mixture of ortho- and para- isomers with varying branching patterns.[1]

-

Implication: Solubility is not a single point but a range. Isomers with higher branching ratios typically exhibit slightly higher water solubility than linear counterparts due to a reduced surface area for hydrophobic interaction.

Part 2: Solubility Data Profile

The following data aggregates experimental values and computed properties for INP and closely related branched nonylphenols.

Table 1: Solubility in Aqueous vs. Organic Media

| Solvent System | Solubility Status | Quantitative Limit (Approx.) | Mechanism of Interaction |

| Water (pH 7) | Insoluble / Sparingly Soluble | 6 – 11 mg/L (0.006–0.011 mg/mL) | Hydrophobic Effect (Entropy driven insolubility) |

| Water (pH > 10) | Slightly Soluble | > 50 mg/L | Formation of Phenolate ion (Deprotonation pKa ~10) |

| Methanol | Freely Soluble | Miscible | H-bonding + Dipole-Dipole |

| Ethanol | Freely Soluble | Miscible | H-bonding + Alkyl chain affinity |

| Acetone | Freely Soluble | Miscible | Dipole-Dipole + Van der Waals |

| Toluene | Freely Soluble | Miscible | |

| n-Hexane | Freely Soluble | Miscible | Van der Waals (London Dispersion) |

| Acetonitrile | Soluble | High (>100 mg/mL) | Dipole-Dipole |

Table 2: Partition Coefficients

| Parameter | Value | Significance |

| Log Kow (Octanol/Water) | 4.48 – 5.9 | Indicates high bioaccumulation potential in lipid tissues. |

| Henry's Law Constant | ~1.1 × 10⁻⁵ atm-m³/mol | Moderate volatility from water; will slowly partition to air. |

| pKa | ~10.0 | Remains non-ionized at physiological pH (7.4). |

Part 3: Mechanisms of Solvation

The following diagram illustrates the thermodynamic rationale behind INP's solubility choices.

Figure 1: Thermodynamic drivers of INP solubility. The entropic cost of organizing water molecules around the C9 tail prevents aqueous solubility.

Part 4: Analytical Methodologies

Determining INP solubility requires robust extraction and detection protocols. Due to its isomer complexity, Normal Phase HPLC is often superior for characterizing the isomer mix, while GC-MS is preferred for trace quantification.

Protocol A: HPLC Determination (Isomer Profiling)

Best for: Characterizing the specific isomer distribution in a raw material.

-

Column Selection: Silica Column (e.g., Cogent Silica-C, 4µm).[2]

-

Why: Normal phase separates isomers based on the steric accessibility of the hydroxyl group, which varies with branching.

-

-

Mobile Phase:

-

Solvent A: n-Hexane (Non-polar)

-

Solvent B: Ethyl Acetate (Polar modifier)

-

Gradient: Isocratic 95:5 (A:B) or shallow gradient to 90:10 over 20 mins.

-

-

Detection: UV at 277 nm .

-

Note: The phenol ring absorption is stable here.

-

-

Sample Prep: Dissolve INP in n-Hexane. Do not use methanol as a diluent for normal phase injection to avoid column deactivation.

Protocol B: GC-MS Quantification (Trace Analysis)

Best for: Measuring solubility limits in water or biological matrices.

-

Extraction (Liquid-Liquid):

-

Aliquot 10 mL of aqueous sample (saturated solution).

-

Add 5 mL Dichloromethane (DCM) .

-

Critical Step: Acidify to pH < 2 with H₂SO₄ to ensure INP is fully protonated (non-ionized) for maximum transfer to the organic phase.

-

Shake vigorously for 2 mins; collect organic layer. Repeat 2x.

-

-

Derivatization (Optional but Recommended):

-

Reagent: BSTFA + 1% TMCS.

-

Condition: 60°C for 30 mins.

-

Why: Converts phenolic -OH to Trimethylsilyl (TMS) ether. Improves peak shape and sensitivity, prevents tailing.

-

-

GC Parameters:

-

Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).

-

Carrier: Helium @ 1 mL/min.

-

Temp Program: 50°C (1 min) → 10°C/min → 300°C.

-

-

Quantification: Use Internal Standard (e.g., 4-n-Nonylphenol linear isomer or deuterated Bisphenol A) to correct for extraction efficiency.

Part 5: Biological & Environmental Implications

For drug development professionals, the solubility profile of INP dictates its behavior as a toxicological agent.

-

Bioaccumulation: With a LogKow > 4.5, INP partitions aggressively into lipid bilayers. In aqueous formulations, it will adsorb to plastic tubing and containers (PVC, PP), leading to dosing errors .

-

Mitigation: Use glass or PTFE-lined containers.

-

-

Endocrine Disruption: INP acts as a xenoestrogen. Its structural similarity to 17β-estradiol allows it to bind estrogen receptors (ER). The branching of the alkyl chain (isomer specific) dictates the binding affinity.

-

Regulatory Status: Listed as a Substance of Very High Concern (SVHC) by ECHA.[3]

Analytical Workflow Diagram

Figure 2: Decision tree for analytical quantification based on data requirements (Trace level vs. Isomer distribution).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 119757, 2-Isononylphenol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 4-nonylphenol, branched and linear. (SVHC Support Document). Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Retrieved from [Link]

-

MicroSolv Technology Corp. Nonylphenol Analyzed by HPLC - Separation of Isomer Peaks. Application Note. Retrieved from [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. (Standard Shake-Flask Method). Retrieved from [Link]

Sources

Technical Guide: Isononylphenol Vapor Pressure & Henry's Law Constant Dynamics

Executive Summary

Isononylphenol (INP) represents a complex reaction mass of isomers, predominantly branched 4-nonylphenols. In drug development (as a precursor for surfactant synthesis) and environmental toxicology, accurate determination of its volatility is critical. While INP exhibits a low vapor pressure (VP), its thermodynamic drive to escape the aqueous phase—quantified by Henry's Law Constant (

This guide synthesizes experimental data and theoretical derivations to establish authoritative values for INP. It details the Gas Stripping and Generator Column methodologies required to validate these properties in a laboratory setting, ensuring reproducibility in kinetic studies.

Physicochemical Identity & Structural Complexity[1][2]

"this compound" is a trivial name often used interchangeably with Branched 4-nonylphenol . It is not a single structure but a mixture of isomers with varying branching on the nonyl chain.[1] This isomeric distribution affects physicochemical measurements; therefore, values are reported as weighted averages of the reaction mass.[1]

| Property | Detail |

| Primary CAS | 84852-15-3 (Branched 4-nonylphenol); 11066-49-2 (this compound, mixed) |

| IUPAC Name | 4-(2,6-dimethylheptan-4-yl)phenol (representative isomer) |

| Molecular Weight | 220.35 g/mol |

| Physical State | Viscous, pale yellow liquid |

| Log | 4.48 – 5.4 (High lipophilicity) |

Critical Note: Researchers must distinguish between linear nonylphenol (n-NP) and branched nonylphenol (NP/INP). The branched isomers generally exhibit higher water solubility and slightly higher vapor pressures than their linear counterparts due to reduced crystal lattice energy/packing efficiency.[1]

Vapor Pressure (VP) Dynamics

The vapor pressure of INP is low, classifying it as a semi-volatile organic compound (SVOC).[1] However, it is not negligible. The pressure is governed by the cohesive forces of the phenolic hydroxyl group (hydrogen bonding) and the Van der Waals forces of the alkyl chain.[1]

Authoritative Data Values

The following values represent the consensus from OECD SIDS (Screening Information Data Sets) and industrial chemical safety reports (ECHA).

| Parameter | Value | Condition | Source |

| Vapor Pressure | 0.3 Pa ( | @ 25°C | OECD SIDS [1] |

| Vapor Pressure | < 0.01 hPa (< 1 Pa) | @ 20°C | ECHA Registration [2] |

| Enthalpy of Vaporization ( | 75 - 85 kJ/mol | Estimated | Derived from Clausius-Clapeyron |

Temperature Dependence

The relationship between VP and temperature follows the Antoine Equation.[1] For INP, a simplified log-linear relationship is often observed in the ambient range (10–40°C). A doubling of VP is observed roughly every 10–12°C increase, a critical factor for stability testing in heated reactors.

Henry's Law Constant ( ): The Air-Water Partitioning[1][4]

Henry's Law Constant is the definitive metric for volatility from aqueous solutions.[1] It describes the equilibrium ratio of the chemical's partial pressure in the gas phase to its concentration in the liquid phase.[1][2][3]

Where:

Derivation of for this compound[1]

To calculate

-

Water Solubility (

): ~6 mg/L (at 20°C) [1][5] -

Molar Solubility:

-

Calculation:

Consensus Values

Literature values for nonylphenol isomers fluctuate based on the specific isomer mixture tested.

| Unit System | Value Range | Interpretation |

| SI ( | 5.0 – 11.0 | Moderately volatile from water.[1] |

| Dimensionless ( | Partitioning favors water, but slow volatilization occurs.[1] | |

| Atmospheric ( | Significant enough for long-range transport.[1] |

Implication: Despite a low vapor pressure, INP has a high activity coefficient in water. It "dislikes" water so intensely that it will escape into the air phase more readily than its vapor pressure alone would suggest.[1]

Experimental Methodologies

To validate these values in a GLP (Good Laboratory Practice) environment, direct measurement is superior to estimation. The following protocols are the industry standard for SVOCs like this compound.

Protocol A: Dynamic Gas Stripping (For Determination)

This method is preferred over static headspace analysis for low-volatility compounds.

Principle: An inert gas (nitrogen) bubbles through an aqueous solution of INP. The decline in INP concentration over time is directly proportional to

Workflow Diagram:

Figure 1: Dynamic Gas Stripping workflow for determining Henry's Law Constant. The slope of the ln(Concentration) vs. Time plot yields the constant.

Key Equation:

- : Gas flow rate

- : Liquid volume

Protocol B: Generator Column (For Solubility & VP)

Because INP is a viscous liquid with isomers that may form emulsions, the "shake-flask" method is prone to error (overestimation due to micro-emulsions). The Generator Column method is required for high precision.[1]

-

Preparation: Coat a solid support (glass beads or Chromosorb) with liquid INP.

-

Equilibration: Pack the support into a column. Pump water (for solubility) or gas (for VP) through the column at a slow, controlled rate.

-

Saturation: The fluid exiting the column is thermodynamically saturated without the risk of emulsion formation.[1]

-

Quantification: Analyze the eluate via HPLC-fluorescence (more sensitive for phenols than UV).

Environmental & Research Implications

The partitioning behavior of INP dictates its fate in biological and industrial systems.[1]

Figure 2: Environmental partitioning logic. High

Application in Drug Development

When using INP as a raw material for Polyethylene Glycol (PEG) functionalization or surfactant synthesis:

-

Stripping Efficiency: Due to the

of ~11 Pa·m³/mol, residual unreacted INP can be removed from aqueous reaction mixtures using vacuum stripping or steam distillation, but it requires significant energy input compared to volatile solvents. -

Safety: The vapor concentration at saturation (25°C) is approx 20-30 mg/m³, which exceeds many occupational exposure limits (OELs). Closed-loop handling is mandatory.

References

-

OECD (Organization for Economic Co-operation and Development). (2001). SIDS Initial Assessment Report for SIAM 12: Nonylphenol (branched). UNEP Publications. Retrieved from [Link][2]

-

ECHA (European Chemicals Agency). (2023).[8] Registration Dossier for 4-nonylphenol, branched and linear. ECHA.[8] Retrieved from [Link]

-

Xie, Z., et al. (2004). "Henry's law constants measurements of the nonylphenol isomer 4(3',5'-dimethyl-3'-heptyl)-phenol, tertiary octylphenol and γ-hexachlorocyclohexane between 278 and 298 K." Atmospheric Environment, 38(29), 4859-4868. Retrieved from [Link]

-

Sander, R. (2015).[2] "Compilation of Henry's law constants (version 4.0) for water as solvent." Atmospheric Chemistry and Physics, 15, 4399-4981. Retrieved from [Link]

Sources

- 1. Henry's law - Wikipedia [en.wikipedia.org]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Henry's Law Constants [henrys-law.org]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. NONYLPHENOL | 84852-15-3 [chemicalbook.com]

- 8. 2-Isononylphenol | C15H24O | CID 119757 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Sensitive Quantification of Isononylphenol

Introduction

Isononylphenol (INP) represents a complex mixture of branched isomers of nonylphenol, a compound of significant environmental and public health interest.[1][2] As a degradation product of nonylphenol polyethoxylates (NPEs), which are widely used non-ionic surfactants, INP is frequently detected in various environmental matrices.[2][3] Due to its classification as an endocrine-disrupting chemical (EDC), capable of interfering with hormonal systems, the sensitive and accurate quantification of INP is paramount for environmental monitoring, food safety assessment, and toxicological studies.[4][5][6] This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in complex sample matrices.

The primary analytical challenge in INP quantification lies in its isomeric complexity. Commercial this compound is a mixture of numerous structural isomers, which often co-elute in traditional chromatographic systems, making accurate quantification difficult.[2][3] This method addresses this challenge through optimized chromatographic separation and the high selectivity of tandem mass spectrometry.

Principle of the Method

This method employs a reversed-phase HPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8] The MRM approach provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to this compound.[7][8][9] Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. This protocol outlines a robust Solid-Phase Extraction (SPE) procedure, a widely used and effective technique for sample cleanup and concentration.[10][11][12]

Experimental Workflow & Protocols

The overall analytical workflow is depicted in the following diagram:

Figure 1: General workflow for the quantification of this compound.

Materials and Reagents

-

Standards: this compound analytical standard (technical mixture).[13] Isotopically labeled this compound (e.g., ¹³C₆-4-n-Nonylphenol) is recommended as an internal standard (IS) to correct for matrix effects and variations in extraction recovery.[4][14]

-

Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water. Formic acid or acetic acid (LC-MS grade). Dichloromethane (for SPE elution).[14]

-

SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent). The choice of sorbent may require optimization based on the sample matrix.

-

Other Reagents: High-purity nitrogen for solvent evaporation.

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in methanol to prepare a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water). These will be used to construct the calibration curve.

-

Internal Standard Stock Solution: Prepare a stock solution of the isotopically labeled internal standard in methanol.

-

Calibration Standards: Prepare calibration standards in a clean matrix (e.g., reagent water) by spiking with the working standard solutions and a constant concentration of the internal standard. A typical calibration range might be from 0.1 to 100 ng/mL.[15]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of SPE is to isolate and concentrate the this compound from the sample matrix while removing interfering substances.[10][12]

-

Sample Pre-treatment:

-

For aqueous samples, ensure the pH is adjusted to a neutral or slightly acidic range (pH 6-7) to keep the phenolic group protonated.

-

Centrifuge or filter samples with high particulate matter to prevent clogging of the SPE cartridge.

-

Spike the sample with the internal standard solution.[16]

-

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 2-5 mL/min).[14]

-

-

Washing:

-

Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences. This step is crucial for a clean final extract.

-

-

Drying:

-

Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-30 minutes to remove residual water.[14]

-

-

Elution:

-

Elute the retained this compound with a small volume (e.g., 2 x 3 mL) of a strong organic solvent, such as methanol or a methanol/dichloromethane mixture.[14]

-

Collect the eluate in a clean collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase composition.

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

-

HPLC-MS/MS Analysis

Rationale for Parameter Selection:

-

Chromatography: A C18 column is chosen for its excellent retention of hydrophobic compounds like this compound. Gradient elution with acetonitrile and water (acidified to improve peak shape and ionization) provides the necessary resolving power to separate the complex mixture of isomers.[2][3]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is selected due to the acidic nature of the phenolic hydroxyl group, which readily deprotonates to form the [M-H]⁻ ion.[14] Tandem MS (MS/MS) in MRM mode is used for its high selectivity and sensitivity, minimizing the impact of co-eluting matrix components.[7]

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Any standard UHPLC or HPLC system |

| Column | C18, 2.1 x 100 mm, 1.8 µm (or similar) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | -3.0 kV |

| Source Temperature | 120°C[18] |

| Desolvation Temperature | 300°C[18] |

| Cone Gas Flow | 40 L/h[7] |

| Desolvation Gas Flow | 300 L/h[18] |

| Collision Gas | Argon[7] |

MRM Transitions:

The selection of appropriate MRM transitions is critical for the specificity of the method. These should be optimized by infusing a standard solution of this compound directly into the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 219.2 | 133.1 | 147.1 | Optimized (e.g., 25-35) |

| ¹³C₆-4-n-Nonylphenol (IS) | 225.2 | 139.1 | 153.1 | Optimized (e.g., 25-35) |

Note: The specific m/z values and collision energies may vary slightly depending on the instrument and should be empirically determined. The quantifier transition is used for concentration calculations, while the qualifier transition is used for confirmation of the analyte's identity.[9][19]

Data Analysis and Method Validation

Quantification: Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. A linear regression model with a weighting factor (e.g., 1/x) is typically used.

Method Validation: A comprehensive method validation should be performed to ensure the reliability of the results.[20][21] Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.[22]

-

Accuracy and Precision: Determined by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115%, and precision (relative standard deviation, RSD) should be <15%.[22]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interferences are present at the retention time of the analyte.

-

Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to that in a neat solution. The use of an isotopically labeled internal standard is crucial for mitigating matrix effects.[4]

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Recoveries should be consistent and reproducible.[23]

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound. The combination of an optimized solid-phase extraction protocol, efficient chromatographic separation of isomers, and highly selective tandem mass spectrometry detection allows for the accurate and sensitive determination of this important environmental contaminant in various complex matrices. Adherence to the described protocols and proper method validation will ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.

References

-

ResearchGate. (2025). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Available at: [Link]

-

PubMed. (n.d.). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Available at: [Link]

-

PubMed. (2022). Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Available at: [Link]

-

Scientific Laboratory Supplies. (n.d.). Nonylphenol, PESTANAL, analyti | 46018-1G | SUPELCO. Available at: [Link]

-

ScienceDirect. (n.d.). Solvent extraction of selected endocrine-disrupting phenols using ionic liquids. Available at: [Link]

-

MDPI. (n.d.). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches. Available at: [Link]

-

Shimadzu. (n.d.). High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. Available at: [Link]

-

ASCE Library. (n.d.). Analytical Methods for Measuring Endocrine Disruptors and Pharmaceuticals. Available at: [Link]

-

Government of British Columbia. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Available at: [Link]

-

YouTube. (2025). Sample preparation best practices for accurate LC–MS analysis. Available at: [Link]

-

Bureau of Indian Standards. (2022). 4-NONYLPHENOL — SPECIFICATION. Available at: [Link]

-

Agilent. (n.d.). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. Available at: [Link]

-

Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Available at: [Link]

-

ResearchGate. (2015). determination of nonylphenols in water by liquid-liquid microextraction and gc-ms. Available at: [Link]

-

PubMed. (2023). New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry. Available at: [Link]

-

PubMed. (n.d.). Solid-phase extraction of phenols. Available at: [Link]

-

ResearchGate. (2025). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Available at: [Link]

-

ECHA. (n.d.). Phenol, 4-nonyl-, branched - Substance Information. Available at: [Link]

-

Royal Society of Chemistry. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. Available at: [Link]

-

AWS. (n.d.). Isomer-specific Determination of 4-nonylphenols using Comprehensive Two-dimensional Gas Chromatography/Time-of-Flight Mass Spect. Available at: [Link]

-

LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). p-Nonylphenol as a Versatile Solvent for the Liquid–Liquid Extraction of Cationic Metal Complexes. Available at: [Link]

-

ResearchGate. (n.d.). Optimized parameters set in MRM mode, showing the quantifier and qualifier ions for each analyte with the corresponding collision energy (CE) utilized. Available at: [Link]

-

MDPI. (n.d.). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). Available at: [Link]

-

YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Available at: [Link]

-

MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Available at: [Link]

-

Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]

-

Frontiers. (n.d.). Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches. Available at: [Link]

-

Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Available at: [Link]

-

YouTube. (2017). A Short Liquid-Liquid Extraction Demonstration. Available at: [Link]

-

Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

-

Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

Sources

- 1. resource.chemlinked.com.cn [resource.chemlinked.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascelibrary.org [ascelibrary.org]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. Frontiers | Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches [frontiersin.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. www2.gov.bc.ca [www2.gov.bc.ca]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. youtube.com [youtube.com]

- 18. HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isot ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00221H [pubs.rsc.org]

- 22. New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Application Note: High-Sensitivity Analysis of Isononylphenol (INP) via Silylation GC-MS

Executive Summary

Isononylphenol (INP) is a technical mixture of branched nonylphenol isomers used extensively in the production of surfactants and antioxidants. Due to its endocrine-disrupting properties, precise quantification is critical in pharmaceutical and environmental matrices.

Direct Gas Chromatography (GC) analysis of INP is challenged by the polar phenolic hydroxyl group, which causes peak tailing, adsorption in the inlet, and poor sensitivity. Furthermore, INP exists as a complex cluster of isomers, making resolution difficult.

This guide details a robust Silylation Protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert INP into its trimethylsilyl (TMS) ether derivatives. This transformation reduces polarity, improves thermal stability, and enhances the separation of isomer clusters on standard 5% phenyl-arylene columns.

Chemical Strategy & Mechanism

2.1 The Derivatization Mechanism

The core objective is to replace the active protic hydrogen on the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[1][2] This is a nucleophilic substitution reaction (

-

Target: Phenolic -OH group.

-

Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane). TMCS acts as a catalyst to increase the silyl donor strength.

-

Product: this compound-TMS ether + volatile byproducts (TMS-trifluoroacetamide).

Figure 1: Silylation Reaction Mechanism

Caption: Nucleophilic attack of the phenolic oxygen on the silicon atom of BSTFA, catalyzed by TMCS.

2.2 Reagent Selection Matrix

While multiple silylation reagents exist, BSTFA is selected for INP due to its balance of reactivity and byproduct volatility.

| Reagent | Composition | Pros for INP Analysis | Cons |

| BSTFA + 1% TMCS | N,O-Bis(trimethylsilyl)trifluoroacetamide | Gold Standard. High reactivity; byproducts elute early, not interfering with late-eluting INP isomers. | Sensitive to moisture.[3] |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile byproducts.[2] Good if analyzing early eluting compounds alongside INP. | Slightly more expensive; unnecessary for high-boiling INP. |

| MTBSTFA | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | Creates TBDMS derivatives (heavier, hydrolytically stable). | Not Recommended. Adds significant mass (+114 Da), potentially reducing sensitivity for trace analysis. |

Experimental Protocol

Safety Note: Derivatization reagents are moisture-sensitive and corrosive. Perform all work in a fume hood.

3.1 Sample Preparation (Pre-Derivatization)

-

Extraction: Extract samples using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) according to ISO 18857-2 or EPA 8270E.

-

Solvent Exchange: Final extract should be in a non-protic solvent (e.g., Hexane, Isooctane, or Dichloromethane).

-

Drying (CRITICAL): Remove all traces of water.

-

Method: Elute extract through a column of anhydrous Sodium Sulfate (

) or use a nitrogen blow-down evaporator to dryness. -

Why? Water reacts with BSTFA faster than phenols, consuming the reagent and creating siloxanes that foul the MS source.

-

3.2 Derivatization Workflow

Figure 2: Step-by-Step Derivatization Workflow

Caption: Optimized workflow for the conversion of this compound to TMS-Isononylphenol.

3.3 Detailed Steps

-

Transfer: Move the dried extract residue to a 2 mL amber GC vial with a 200 µL glass insert.

-

Reagent Addition: Add 50 µL of Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS .

-

Incubation: Cap the vial tightly. Heat at 65°C for 30 minutes in a heating block.

-

Note: Phenols are sterically accessible; extreme heat (>80°C) is unnecessary and may degrade the septum.

-

-

Cooling: Allow to cool to room temperature.

-

Dilution (Optional): If the concentration is high, dilute with isooctane or hexane to the final volume (e.g., 1 mL).

-

Injection: Inject within 24 hours.

Instrumental Method (GC-MS)[5][6][7][8][9][10][11][12][13]

The following parameters are optimized for the separation of the INP isomer cluster.

4.1 Gas Chromatography Parameters

-

System: Agilent 7890/8890 or equivalent.

-

Column: 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5ms, ZB-5ms).

-

Dimensions: 30 m

0.25 mm ID

-

-

Inlet: Splitless Mode (for trace analysis) or Split 1:10 (for high conc).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 4°C/min to 280°C (slow ramp separates isomers).

-

Final: 300°C (hold 3 min).

-

4.2 Mass Spectrometry (MS) Parameters

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Acquisition Mode: SIM (Selected Ion Monitoring) is preferred for quantitation; Scan (m/z 50-500) for identification.

Target Ions for TMS-Isononylphenol: Unlike linear 4-nonylphenol, INP is a mixture. You will observe a "cluster" of peaks.

-

Molecular Weight (TMS-NP): 292 Da.

-

Quantitation Ions (SIM):

-

m/z 207 (Primary Quant - cleavage of alkyl chain).

-

m/z 179 (Qualifier).

-

m/z 193 (Qualifier).

-

m/z 292 (Molecular Ion - often weak in EI).

-

Quality Assurance & Troubleshooting

5.1 Internal Standards

To validate the derivatization efficiency, use an isotopically labeled internal standard added prior to extraction/derivatization.

-

Recommended:

-4-n-Nonylphenol or 4-n-Nonylphenol-d4 . -

Note: The internal standard will elute as a sharp single peak (linear isomer), while the analyte (INP) elutes as a cluster.

5.2 Quantitation of Isomers

INP does not elute as a single peak.

-

Integration: Integrate the entire cluster of peaks (typically 13-15 resolved peaks) in the retention time window (approx 12-16 mins under proposed conditions).

-

Calculation: Sum the area of all peaks in the cluster and compare against the total area of the INP technical standard.

5.3 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Response / Missing Peaks | Moisture in sample. | Ensure extract is completely dry. Use fresh BSTFA ampoules. |

| Extra Peaks (m/z 73, 147) | Siloxane bleed or excess reagent. | These are reagent artifacts. Ignore if they don't co-elute. Ensure inlet liner is clean. |

| Tailing Peaks | Active sites in inlet. | Change liner (use deactivated wool). Trim column by 10-20 cm. |